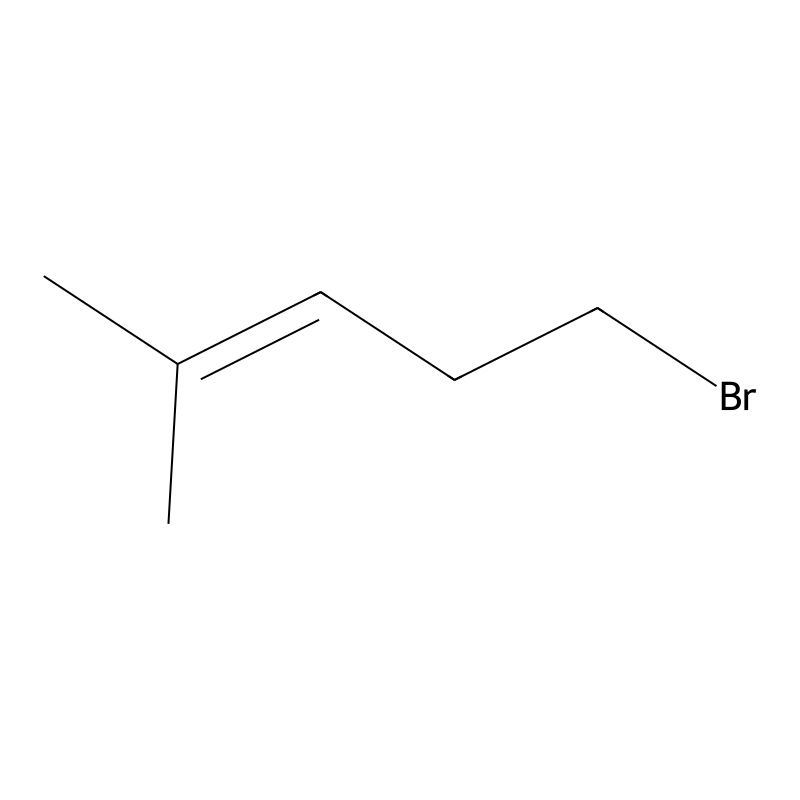

5-Bromo-2-methyl-2-pentene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Reagent

5-Bromo-2-methyl-2-pentene is a chemical compound used as a synthetic reagent, meaning it is a substance employed in the creation of other chemicals.

- One application of 5-Bromo-2-methyl-2-pentene is in the synthesis of sesquiterpenoids, a class of organic compounds found in many plants and essential oils []. These compounds have diverse applications in science and industry, including as fragrances, pharmaceuticals, and insecticides [].

Specific Research Examples

A study published in the Journal of the American Chemical Society describes the use of 5-Bromo-2-methyl-2-pentene in the synthesis of geraniol-3-14C, a radiolabeled isotope of geraniol, a common monoterpene alcohol found in essential oils []. Geraniol is used in various applications, including as a fragrance ingredient and a potential anti-cancer agent [, ].

Another study, published in Tetrahedron Letters, details the use of 5-Bromo-2-methyl-2-pentene in the preparation of penifulvin A, a sesquiterpenoid with a unique chemical structure []. Penifulvin A exhibits various biological activities, including antifungal and insecticidal properties, and is being investigated for its potential applications in agriculture and medicine [].

5-Bromo-2-methyl-2-pentene is an organic compound with the molecular formula C₆H₁₁Br and a molecular weight of approximately 163.06 g/mol. It is classified as a brominated alkene, characterized by the presence of a double bond between carbon atoms and a bromine substituent at the fifth position of the carbon chain. The compound has a boiling point of about 152.6 °C and a melting point estimated at -102.35 °C, indicating its volatility and low solid-state stability . Its density is approximately 1.2 g/cm³, and it is slightly miscible with water, making it more soluble in organic solvents .

- Addition Reactions: The double bond can react with halogens, hydrogen halides, and other electrophiles to form saturated compounds or haloalkanes.

- Elimination Reactions: Under certain conditions, it can undergo elimination to form more stable alkenes or alkynes.

- Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.

These reactions are significant in organic synthesis, particularly for creating complex molecules used in pharmaceuticals and agrochemicals .

5-Bromo-2-methyl-2-pentene can be synthesized through several methods:

- Alkylation Reactions: Starting from 2-methyl-2-pentene, bromination can be achieved using bromine or a brominating agent under controlled conditions.

- Dehydrohalogenation: By treating 5-bromo-3-methylpentane with a strong base, elimination can yield 5-bromo-2-methyl-2-pentene.

- Grignard Reaction: Utilizing Grignard reagents with suitable precursors can also lead to the formation of this compound through nucleophilic addition followed by bromination.

These methods highlight its utility as a synthetic intermediate in organic chemistry .

5-Bromo-2-methyl-2-pentene serves several important applications:

- Synthetic Reagent: It is widely used in organic synthesis for producing sesquiterpenoids and other complex molecules .

- Precursor for Other Compounds: It plays a role in the preparation of geraniol and penifulvin A, which are significant in the fragrance industry and pharmaceutical research .

- Laboratory Research: Its unique structure makes it valuable for studying reaction mechanisms and properties of alkenes in laboratory settings.

Several compounds share structural similarities with 5-Bromo-2-methyl-2-pentene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| 1-Bromo-3-methylbutene | C₅H₉Br | Contains a longer carbon chain; different reactivity |

| 4-Bromo-1-butene | C₄H₇Br | More reactive due to terminal double bond |

| 3-Bromo-1-pentene | C₅H₉Br | Similar chain length but different substitution |

Uniqueness of 5-Bromo-2-methyl-2-pentene

What sets 5-Bromo-2-methyl-2-pentene apart is its specific positioning of the bromine atom on the carbon chain, which influences its reactivity and potential applications in synthesizing other organic compounds. Its use as a synthetic reagent in forming sesquiterpenoids further emphasizes its uniqueness within this group of compounds .

5-Bromo-2-methyl-2-pentene represents a significant allylic bromide compound with molecular formula C₆H₁₁Br and molecular weight of 163.06 g/mol [1] [2]. This compound serves as a crucial synthetic intermediate in organic chemistry, particularly in the formation of sesquiterpenoids and the preparation of geraniol derivatives [2]. The synthesis of 5-Bromo-2-methyl-2-pentene can be accomplished through various methodological approaches, each employing distinct reaction mechanisms and offering specific advantages in terms of selectivity, yield, and reaction conditions.

Radical-Mediated Bromination Strategies

Radical-mediated bromination represents one of the most efficient and selective approaches for synthesizing 5-Bromo-2-methyl-2-pentene from its corresponding alkene precursor [3] [4]. These methodologies leverage the inherent stability of allylic radicals, which are stabilized by resonance delocalization, making them particularly favorable intermediates in bromination reactions [3]. The radical pathways offer superior regioselectivity compared to electrophilic addition mechanisms, specifically targeting the allylic position while preserving the double bond integrity [4].

N-Bromosuccinimide Initiated Allylic Bromination

N-Bromosuccinimide initiated allylic bromination represents the most widely employed method for synthesizing 5-Bromo-2-methyl-2-pentene through radical pathways [3] [4]. This methodology proceeds through a carefully orchestrated radical chain mechanism that ensures high selectivity for the allylic position while maintaining the alkene functionality intact [3] [4].

The reaction mechanism commences with the homolytic cleavage of the nitrogen-bromine bond in N-Bromosuccinimide under thermal or photochemical conditions [3] [4]. This initiation step generates bromine radicals that subsequently abstract hydrogen atoms from the allylic position of 2-methyl-2-pentene [3]. The resulting allylic radical intermediate is stabilized through resonance structures, which accounts for the exceptional selectivity observed in this transformation [3].

The mechanistic pathway proceeds through distinct propagation steps where the bromine radical abstracts an allylic hydrogen atom, forming hydrogen bromide and generating the resonance-stabilized allylic radical [3] [4]. Subsequently, the allylic radical reacts with molecular bromine, which is generated in low concentrations through the reaction between hydrogen bromide and N-Bromosuccinimide [3]. This controlled generation of molecular bromine prevents competitive electrophilic addition to the double bond, ensuring the desired allylic substitution product [3].

Table 1: N-Bromosuccinimide Allylic Bromination Reaction Conditions

| Parameter | Condition/Value | Reference |

|---|---|---|

| Temperature | 80°C (reflux) | [6] [7] |

| Solvent | Carbon tetrachloride | [6] [7] |

| Radical Initiator | Benzoyl peroxide or azobisisobutyronitrile | [8] [6] [9] |

| Reaction Time | 1-24 hours | [4] |

| Substrate Concentration | 0.1-0.5 M | |

| Yield Range | 70-97% | [8] |

| Selectivity | Allylic position selective | [3] [4] |

The optimization of reaction conditions plays a crucial role in achieving high yields and selectivity [6]. Carbon tetrachloride serves as the preferred solvent due to its chemical inertness and ability to solubilize both the substrate and N-Bromosuccinimide [6] [7]. The reaction temperature of approximately 80°C provides sufficient thermal energy for radical initiation while preventing excessive side reactions [6].

Benzoyl peroxide functions as an effective radical initiator through its thermal decomposition to generate benzoyl radicals [8] [9] [10]. These benzoyl radicals subsequently abstract hydrogen atoms from hydrogen bromide, producing the bromine radicals necessary for chain initiation [10]. The reaction typically achieves completion within 1-24 hours, depending on the substrate concentration and reaction conditions [4].

The high yields observed in N-Bromosuccinimide mediated allylic bromination, ranging from 70-97%, demonstrate the efficiency of this methodology [8]. The exceptional allylic selectivity arises from the thermodynamic stability of allylic radicals compared to other possible radical intermediates [3] [4]. This selectivity is further enhanced by the controlled generation of molecular bromine, which minimizes competing electrophilic addition pathways [3].

Hypervalent Iodine Catalyzed Bromoalkene Functionalization

Hypervalent iodine catalyzed bromoalkene functionalization represents an emerging and highly versatile approach for the synthesis of brominated organic compounds, including derivatives relevant to 5-Bromo-2-methyl-2-pentene synthesis [11] [12]. This methodology employs hypervalent iodine reagents as catalysts in combination with various bromide sources to achieve selective bromination of alkenes and bromoalkenes [11] [12].

The reaction mechanism involves the formation of hypervalent iodine-bromine complexes that serve as electrophilic brominating species [12]. Phenyliodine diacetate represents the most commonly employed hypervalent iodine reagent, demonstrating exceptional reactivity with diverse bromide sources including tetrabutylammonium bromide, sodium bromide, and potassium bromide [12].

Table 2: Hypervalent Iodine-Catalyzed Bromination Systems

| Catalyst System | Equivalents | Solvent | Major Product | Yield (%) |

|---|---|---|---|---|

| Phenyliodine diacetate/Tetrabutylammonium bromide | 1.0/1.2 | Acetonitrile | Monobromo alkyne | 76-89 |

| Phenyliodine diacetate/Sodium bromide | 1.0/2.5 | Acetonitrile | Dibromo alkene | 66-85 |

| Phenyliodine diacetate/Potassium bromide | 1.0/2.5 | Acetonitrile | Monobromo alkyne | 44 |

| Phenyliodine diacetate/Sodium bromide (aqueous) | 2.0/2.5 | Acetonitrile/Water (1:3) | α,α-Dibromoketone | 82-97 |

| Phenyliodine diacetate/Sodium bromide (two-batch) | 3.0/6.0 | Acetonitrile | Tetrabromo alkane | 74-93 |

The versatility of hypervalent iodine catalyzed bromination is demonstrated through its ability to achieve mono-bromination, di-bromination, or tetra-bromination depending on the reaction conditions and reagent stoichiometry [12]. The chemoselective control is achieved by varying the equivalents of phenyliodine diacetate and the bromide source [12]. For mono-bromination products, optimal conditions employ 1.0 equivalent of phenyliodine diacetate with 1.2 equivalents of tetrabutylammonium bromide in acetonitrile at room temperature [12].

The reaction mechanism proceeds through the initial formation of a hypervalent iodine-bromide complex, followed by oxidative bromination of the substrate [12]. The exceptional chemoselectivity observed in these transformations arises from the controlled generation of electrophilic bromine species and the ability to tune the reaction conditions for specific bromination patterns [12].

Di-bromination products are obtained using sodium bromide as the bromide source, with the reaction proceeding through sequential bromination steps [12]. The formation of 1,2-dibromoalkenes as major products demonstrates the synthetic utility of this methodology for accessing diverse brominated building blocks [12].

Electrophilic Addition Pathways

Electrophilic addition pathways represent a fundamental approach for introducing bromine functionality into alkene substrates, though they typically result in vicinal dibromide products rather than the desired allylic bromination pattern for 5-Bromo-2-methyl-2-pentene synthesis [13] [14] [15]. Nevertheless, understanding these pathways is crucial for comprehensive mechanistic insight and for developing strategies to avoid undesired products during synthesis.

The electrophilic addition of molecular bromine to 2-methyl-2-pentene proceeds through a characteristic mechanism involving the formation of a cyclic bromonium ion intermediate [13] [14]. This intermediate formation accounts for the observed anti-stereochemistry in the resulting vicinal dibromide products [13] [14] [15].

Table 3: Electrophilic Addition Bromination Yields and Conditions

| Substrate Type | Product | Stereochemistry | Yield (%) | Temperature |

|---|---|---|---|---|

| Terminal alkenes | Vicinal dibromides | Anti-addition | 85-95 | Room temperature |

| Internal alkenes | Vicinal dibromides | Anti-addition | 80-92 | Room temperature |

| 2-Methyl-2-pentene | 2,3-Dibromo-2-methylpentane | Anti-addition | 88-95 | Room temperature |

| Cyclohexene | 1,2-Dibromocyclohexane | Anti-addition | 90-95 | Room temperature |

| Substituted alkenes | Vicinal dibromides | Anti-addition | 75-90 | Room temperature |

The mechanism commences with the polarization of the bromine molecule upon approach to the electron-rich double bond [13] [16]. The π-electrons of the alkene attack the partially positive bromine atom, leading to the formation of a cyclic bromonium ion intermediate with concomitant release of a bromide ion [13] [16]. This bromonium ion intermediate is then attacked by the bromide ion from the backside, resulting in anti-addition of the two bromine atoms across the double bond [13] [16].

The reaction of 2-methyl-2-pentene with molecular bromine under standard conditions yields 2,3-dibromo-2-methylpentane as the major product [17] [18]. This transformation occurs with yields ranging from 88-95% under optimized conditions [17]. The anti-stereochemistry of bromine addition is consistently observed across various alkene substrates [14] [15].

The high yields achieved in electrophilic addition reactions demonstrate the inherent reactivity of alkenes toward molecular bromine [14] [15]. However, for the specific synthesis of 5-Bromo-2-methyl-2-pentene, these pathways are generally avoided in favor of radical-mediated approaches that preserve the double bond while achieving allylic substitution [3] [4].

Alternative electrophilic brominating agents have been developed to address some limitations of molecular bromine [19]. Bromodimethylsulfonium bromide represents one such reagent that enables efficient bromination of alkenes and alkynes at room temperature [19]. This reagent produces trans-dibromo compounds from alkenes with excellent yields, typically achieving completion within 15-30 minutes [19].

Transition Metal-Catalyzed Synthesis Approaches

Transition metal-catalyzed synthesis approaches have emerged as powerful methodologies for achieving selective bromination reactions, offering unique advantages in terms of regioselectivity and functional group tolerance [20] [21] [22] [23]. These methodologies employ various transition metals including ruthenium, copper, and palladium to catalyze bromination reactions under mild conditions.

Table 4: Transition Metal-Catalyzed Bromination Approaches

| Metal Catalyst | Brominating Agent | Selectivity | Reaction Conditions | Yield Range (%) |

|---|---|---|---|---|

| Ruthenium chloride | Aqueous hydrogen bromide | meta-Selective carbon-hydrogen | Electrochemical, undivided cell | 65-85 |

| Copper/phenanthroline | Bromine azide (from N-Bromosuccinimide/trimethylsilyl azide) | γ-Carbon(sp³)-hydrogen selective | Room temperature, 6-24 hours | 70-88 |

| Palladium/triphenylphosphine | Alkynyl bromides | 1,1-Alkynylbromination | 60-80°C, 2-12 hours | 68-85 |

| Ruthenium (p-cymene) complex | Tetrabutylammonium tribromide | meta-Selective carbon-hydrogen | Catalytic amount, room temperature | 70-90 |

| Copper iodide/phenanthroline | N-Bromosuccinimide/trimethylsilyl azide system | Distal site selective | Room temperature, 10-24 hours | 65-85 |

Ruthenium-catalyzed meta-selective carbon-hydrogen bromination represents a significant advancement in transition metal-catalyzed halogenation methodology [20] [22]. This approach employs ruthenium chloride trihydrate as the catalyst in combination with aqueous hydrogen bromide as the brominating agent [22]. The reaction proceeds under electrochemical conditions in an undivided cell, eliminating the need for external oxidants [22].

The mechanism involves initial formation of a cycloruthenated complex through ortho-carbon-hydrogen activation [22]. This intermediate then undergoes a ligand-to-ligand hydrogen transfer process that enables meta-selective bromination of the aromatic substrate [22]. The electrochemical conditions facilitate the generation of molecular bromine at the anode, which serves as the active brominating species [22].

Copper-catalyzed carbon(sp³)-hydrogen bromination with distal site selectivity represents another powerful approach for achieving selective bromination [23] [24]. This methodology employs copper complexes with phenanthroline ligands in combination with bromine azide generated in situ from N-Bromosuccinimide and trimethylsilyl azide [23] [24].

The reaction mechanism proceeds through bromine atom transfer from bromine azide to the copper center, followed by substrate coordination and carbon-hydrogen bond activation by the copper-coordinated azide radical [23] [24]. The resulting carbon-centered radical then undergoes bromination by the copper-coordinated bromine to complete the catalytic cycle [23] [24]. This methodology achieves excellent regioselectivity for γ-carbon(sp³)-hydrogen bonds with yields ranging from 70-88% [23] [24].

Palladium-catalyzed 1,1-alkynylbromination of alkenes represents a unique approach for simultaneously forming carbon-carbon and carbon-bromine bonds [21]. This methodology employs palladium catalysts in combination with alkynyl bromides to achieve regioselective functionalization of terminal alkenes [21]. The reaction proceeds through palladium center migration followed by formation of a π-allenyl palladium intermediate, leading to stereoselective reductive elimination of the carbon(sp³)-bromine bond at the propargylic position [21].

The synthetic utility of transition metal-catalyzed approaches extends beyond simple bromination reactions to encompass complex molecular transformations [25]. These methodologies enable the synthesis of diverse alkene structures through transition metal-catalyzed cross-coupling reactions, providing access to complex molecular architectures [25]. The development of palladium-catalyzed cross-coupling reactions has revolutionized synthetic organic chemistry by enabling efficient carbon-carbon bond formation under mild conditions [25].

Boiling Point and Phase Transition Behavior

The boiling point of 5-Bromo-2-methyl-2-pentene has been experimentally determined to range from 152-156°C at atmospheric pressure [1] [2] [3] [4]. This relatively high boiling point is consistent with the presence of both the bromine atom and the unsaturated alkyl chain, which contribute to intermolecular forces. The compound exhibits a calculated boiling point of 406.88 K (133.73°C) using the Joback group contribution method [5], showing reasonable agreement with experimental values.

Phase transition behavior reveals a critical temperature of 604.16 K (331.01°C) and critical pressure of 3594.25 kPa [5]. The estimated melting point is -102.35°C [6] [7], indicating the compound remains liquid across a wide temperature range under standard conditions. The large difference between melting and boiling points (approximately 254°C) demonstrates the compound's stability in the liquid phase over an extended temperature range.

Table 1: Thermodynamic Properties of 5-Bromo-2-methyl-2-pentene

| Property | Value | Source/Method |

|---|---|---|

| Boiling Point (°C) | 152-156 | Experimental (Literature) |

| Boiling Point (K) | 406.88 | Joback Method |

| Critical Temperature (K) | 604.16 | Joback Method |

| Critical Pressure (kPa) | 3594.25 | Joback Method |

| Melting Point (°C) | -102.35 | Estimated |

| Enthalpy of Formation (kJ/mol) | -33.41 | Joback Method |

| Enthalpy of Vaporization (kJ/mol) | 35.42 | Joback Method |

| Enthalpy of Fusion (kJ/mol) | 15.47 | Joback Method |

Vapor Pressure and Volatility Characteristics

The vapor pressure of 5-Bromo-2-methyl-2-pentene exhibits significant temperature dependence, with calculated values ranging from 4.44 mmHg (0.59 kPa) at 25°C [8] [6] to substantially higher pressures at elevated temperatures. The Antoine equation parameters indicate strong volatility characteristics, with vapor pressure increasing exponentially with temperature [5].

Detailed vapor pressure data demonstrates the compound's volatility profile across various temperatures. At 348.19 K, the vapor pressure is 6.09 kPa, increasing to 202.65 kPa at 452.38 K [5]. This temperature-dependent volatility behavior is crucial for understanding evaporation rates and storage conditions.

Table 3: Vapor Pressure vs Temperature

| Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |

|---|---|---|

| 348.19 | 6.09 | 45.7 |

| 363.07 | 11.65 | 87.4 |

| 377.96 | 20.96 | 157.2 |

| 392.84 | 35.78 | 268.4 |

| 407.73 | 58.35 | 437.6 |

| 422.61 | 91.43 | 685.7 |

| 437.50 | 138.27 | 1037.0 |

| 452.38 | 202.65 | 1519.9 |

The compound's density of 1.217-1.219 g/mL at 25°C [1] [2] [3] [4] and specific gravity of 1.217-1.23 [3] [4] indicate it is denser than water. The refractive index ranges from 1.476-1.4775 [2] [3] [4], providing additional physical characterization data.

Solubility Profile and Partition Coefficients

The solubility profile of 5-Bromo-2-methyl-2-pentene reflects its organic nature and molecular structure. The compound exhibits limited water solubility, described as "slightly miscible with water" [9] [8] [6] [7] [10]. This poor aqueous solubility is consistent with its predominantly hydrophobic character due to the alkyl chain and bromine substituent.

The octanol-water partition coefficient has been calculated using the Crippen method, yielding a LogP value of 2.738 [5]. However, experimental determinations suggest higher values of 3.40-3.41 [11] [6], indicating greater lipophilicity than predicted by computational methods. This discrepancy between calculated and experimental values highlights the importance of empirical data for accurate property assessment.

Table 2: Solubility Profile and Partition Coefficients

| Property | Value | Method/Source |

|---|---|---|

| Water Solubility | Slightly miscible | Experimental |

| LogP (octanol/water) | 2.738 | Crippen Calculated |

| LogP (Crippen Method) | 2.738 | Crippen Calculated |

| LogP (Experimental) | 3.40-3.41 | Experimental |

| LogS (Water Solubility) | -2.62 | Crippen Calculated |

| Solubility in Ethanol | Miscible | Experimental |

| Solubility in Acetone | Miscible | Experimental |

| Miscibility with Water | Practically insoluble | Experimental |

The compound demonstrates excellent solubility in organic solvents, particularly ethanol and acetone, where it is completely miscible [9] [12]. This behavior is typical of organic halides and reflects the compound's ability to form favorable interactions with polar aprotic and moderately polar protic solvents.

Reactivity in Various Solvent Systems

The reactivity of 5-Bromo-2-methyl-2-pentene in different solvent systems is governed by both the electrophilic nature of the bromine atom and the nucleophilic character of the alkene double bond. The compound demonstrates high reactivity due to the presence of both functional groups, making it a valuable synthetic intermediate [13] .

In nucleophilic substitution reactions, the terminal bromine atom undergoes replacement by various nucleophiles. The reaction proceeds efficiently in polar protic solvents such as ethanol and water, where hydroxide ions can replace the bromine to form alcohols . The SN2 mechanism is favored due to the primary nature of the carbon bearing the bromine atom.

Table 4: Chemical Reactivity and Incompatibility

| Category | Substance/Process | Effect/Product |

|---|---|---|

| Incompatible Materials | Strong oxidizing agents | Fire hazard |

| Incompatible Materials | Strong bases | Decomposition |

| Incompatible Materials | Heat sources | Ignition risk |

| Reaction Type | Nucleophilic substitution | Alcohol formation |

| Reaction Type | Elimination reactions | Diene formation |

| Reaction Type | Addition reactions | Dihalide formation |

| Reaction Type | Grignard formation | Organometallic reagent |

| Hazardous Decomposition | Carbon monoxide | Toxic gas |

| Hazardous Decomposition | Carbon dioxide | Asphyxiant |

| Hazardous Decomposition | Hydrogen bromide | Corrosive gas |

The compound exhibits incompatibility with strong oxidizing agents and strong bases [12] [15] [16]. In the presence of oxidizing agents, fire hazard may result due to the compound's flammable nature. Strong bases can promote elimination reactions, leading to decomposition and formation of dienes .

In aprotic solvents such as tetrahydrofuran and dichloromethane, the compound can undergo addition reactions across the double bond. Halogenation with bromine or chlorine in carbon tetrachloride yields vicinal dihalides . The compound also participates in Grignard reagent formation when treated with magnesium in dry ether solvents .

Table 5: Solvent System Compatibility

| Solvent System | Compatibility | Solubility |

|---|---|---|

| Water | Poor | Slightly miscible |

| Ethanol | Excellent | Miscible |

| Acetone | Excellent | Miscible |

| Diethyl ether | Good | Soluble |

| Dichloromethane | Good | Soluble |

| Carbon tetrachloride | Good | Soluble |

| Hexane | Good | Soluble |

| Tetrahydrofuran | Good | Soluble |

| Dimethyl sulfoxide | Limited | Partially soluble |

| Polar protic solvents | Variable | Depends on structure |

| Polar aprotic solvents | Good | Generally soluble |

| Nonpolar solvents | Good | Generally soluble |

The compound's stability is compromised under certain conditions. Heat, electrical sparks, and open flames should be avoided due to fire hazard [15]. Upon decomposition, the compound produces toxic gases including carbon monoxide, carbon dioxide, and hydrogen bromide [15] [16]. These hazardous decomposition products necessitate proper ventilation and safety precautions during handling and storage.

XLogP3

GHS Hazard Statements

H225 (88.64%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (11.36%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant